Home > Products > Screening Compounds P50055 > rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 - 1329840-70-1

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

Catalog Number: EVT-1464156
CAS Number: 1329840-70-1
Molecular Formula: C26H37ClF3NO4Si2
Molecular Weight: 580.225
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is a deuterated derivative of Efavirenz, an antiretroviral medication primarily used to treat HIV infection. This compound features two tert-butyldimethylsilyloxy groups at the 8 and 14 positions of the Efavirenz structure, enhancing its stability and solubility. The compound is identified by the Chemical Abstracts Service Registry Number 1329840-70-1 and has a molecular formula of C26H37ClF3NO4Si2, with a molecular weight of approximately 576.20 g/mol .

Source and Classification:
This compound is classified as a pharmaceutical intermediate and is utilized in scientific research, particularly in studies involving the pharmacokinetics and metabolism of Efavirenz. It is sourced from various chemical suppliers and manufacturers specializing in pharmaceutical compounds .

Synthesis Analysis

The synthesis of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves several key steps:

  1. Starting Material: The synthesis typically begins with Efavirenz as the base compound.
  2. Silylation Reaction: The introduction of tert-butyldimethylsilyloxy groups is achieved through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine.
  3. Deuteration: The incorporation of deuterium atoms into the structure may be performed using deuterated solvents or reagents during specific reaction steps to ensure that the final product contains deuterium at designated positions.

The technical details of these methods often require careful control of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 can be represented as follows:

  • Molecular Formula: C26H37ClF3NO4Si2
  • Molecular Weight: 576.20 g/mol
  • Structural Features:
    • Two tert-butyldimethylsilyloxy groups attached at positions 8 and 14.
    • A chlorinated phenyl ring contributing to its biological activity.

The structure can be visualized using various chemical drawing software or databases such as PubChem, which provides detailed structural information along with spectral data where available .

Chemical Reactions Analysis

The compound undergoes several chemical reactions relevant to its function and stability:

  1. Hydrolysis: Under certain conditions, the silyloxy groups can be hydrolyzed to regenerate hydroxyl groups.
  2. Metabolic Reactions: In biological systems, rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 may undergo metabolic transformations similar to those observed with Efavirenz, including oxidation and conjugation reactions.

These reactions are crucial for understanding the pharmacokinetics and potential therapeutic effects of the compound in research settings .

Mechanism of Action

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 acts similarly to Efavirenz by inhibiting the reverse transcriptase enzyme crucial for viral replication in HIV. The mechanism involves:

  1. Binding to Reverse Transcriptase: The compound binds non-competitively to the enzyme, preventing it from converting viral RNA into DNA.
  2. Inhibition of Viral Replication: This inhibition leads to a decrease in viral load in patients undergoing treatment.

The use of deuterated forms like rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 allows researchers to trace metabolic pathways and interactions more accurately due to the distinct mass differences introduced by deuterium .

Physical and Chemical Properties Analysis

The physical and chemical properties of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 include:

  • Appearance: Typically exists as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and acetonitrile; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Further analyses may include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity .

Applications

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 has several scientific applications:

  1. Pharmacokinetic Studies: Used in research to study drug metabolism and pharmacokinetics due to its labeled isotopes.
  2. Analytical Chemistry: Serves as a reference standard for the quantification of Efavirenz and its metabolites in biological samples.
  3. Drug Development Research: Aids in understanding structure-activity relationships for new antiretroviral therapies.

This compound plays a critical role in ongoing research aimed at improving HIV treatment regimens and understanding drug interactions within biological systems .

Properties

CAS Number

1329840-70-1

Product Name

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C26H37ClF3NO4Si2

Molecular Weight

580.225

InChI

InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2

InChI Key

CZLOCSCGTRCIBH-AREBVXNXSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.